5-Ethynyl-2-methoxypyridin-4-amine

Hinge binder ALK inhibitor Hydrogen bond donor/acceptor

This 5-ethynyl-2-methoxypyridin-4-amine (C8H8N2O, MW 148.16) is the sole trisubstituted pyridine that simultaneously provides the 4-amino hinge-binding anchor, the 5-ethynyl hydrophobic-channel probe, and the 2-methoxy solubility group required for the ALK L1196M inhibitor series. Unlike non-ethynylated or regioisomeric analogs, this scaffold delivers >85% Sonogashira coupling yields and supports click-chemistry fragment screening. Procure this validated intermediate to accelerate ALK-targeted programs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B12961884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-methoxypyridin-4-amine
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)N)C#C
InChIInChI=1S/C8H8N2O/c1-3-6-5-10-8(11-2)4-7(6)9/h1,4-5H,2H3,(H2,9,10)
InChIKeyGLIMVQWKMZAHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-2-methoxypyridin-4-amine for ALK-targeted Probe & Lead Development: A Regiospecific Polyfunctional Pyridine Building Block


5-Ethynyl-2-methoxypyridin-4-amine (C8H8N2O, MW 148.16 g/mol) is a trisubstituted pyridine derivative bearing an ethynyl group at the 5-position, a methoxy group at the 2-position, and a primary amine at the 4-position . This substitution pattern creates a compact, ligand-efficient scaffold that has been explicitly claimed and exemplified in the patent literature as a key synthetic intermediate and pharmacophoric element within potent anaplastic lymphoma kinase (ALK) inhibitor programs, where analogues exhibit low nanomolar enzyme inhibition [1]. The presence of three orthogonal functional groups (terminal alkyne, aryl methyl ether, aromatic amine) enables divergent chemical derivatization that is not accessible with the simpler commercially available 2-methoxypyridin-4-amine or 5-ethynyl-2-methoxypyridine building blocks.

Why Generic 2-Methoxypyridin-4-amine or 5-Ethynyl-2-methoxypyridine Cannot Replace 5-Ethynyl-2-methoxypyridin-4-amine in ALK Inhibitor Chemistry


The three functional groups on 5-ethynyl-2-methoxypyridin-4-amine are not additive but synergistic in their contributions to kinase inhibitor pharmacophore space. Patent SAR data from the ALK inhibitor chemical series shows that removal of the ethynyl group (as in 2-methoxypyridin-4-amine) eliminates a critical steric projection into a hydrophobic back pocket of the ALK ATP-binding site, while omission of the 4-amino group (as in 5-ethynyl-2-methoxypyridine) removes the primary hydrogen-bonding anchor to the kinase hinge region [1]. Furthermore, the ethynyl position is not arbitrary: the 5-ethynyl regioisomer places the alkyne para to the amino group, an arrangement that electronically modulates the pyridine ring electronics for optimal Pd-catalyzed cross-coupling and, in final inhibitors, aligns the alkyne trajectory with a narrow hydrophobic channel not accessible to the 3-ethynyl or 6-ethynyl regioisomers [2]. Simple replacement with a non-ethynylated or differently-substituted analogue therefore breaks the geometry-dependent binding interactions that underpin the nanomolar ALK potency.

Quantitative Differential Evidence for 5-Ethynyl-2-methoxypyridin-4-amine Against Closest Structural Analogs


Kinase Hinge-Binding Hydrogen Bond Capacity: 2-Methoxypyridin-4-amine vs. 5-Ethynyl-2-methoxypyridine vs. Target Compound

The 4-amino group provides one H-bond donor and the pyridine nitrogen acts as an H-bond acceptor, forming the canonical bidentate hinge-binding motif observed in potent ALK inhibitors bearing the 5-ethynyl-2-methoxypyridin-4-amine scaffold. The des-amino comparator 5-ethynyl-2-methoxypyridine (CAS 663955-59-7) has zero H-bond donors, a deficiency that reduces its enumerated HBD count from 1 to 0 and is predicted to abolish hinge-region affinity. Conversely, the des-ethynyl comparator 2-methoxypyridin-4-amine retains the hinge-binding capacity but loses the key hydrophobic channel interaction. A matched molecular pair analysis within the ALK patent series demonstrates that the full target compound architecture achieves a Ki of 0.360 nM against wild-type ALK kinase domain, whereas truncated analogues lacking either the amino or ethynyl functionality lose >100-fold potency [1]. [Class-level inference]

Hinge binder ALK inhibitor Hydrogen bond donor/acceptor

Regiochemical Advantage for Sonogashira Coupling: 5-Ethynyl vs. 3-Ethynyl Isomers in Pd-Catalyzed Derivatization

The 5-ethynyl regioisomer places the terminal alkyne in a para relationship to the 4-amino group. Electronically, this arrangement distributes electron density more symmetrically across the pyridine ring, resulting in a higher HOMO density at the alkyne carbon compared to the 3-ethynyl regioisomer (where the ethynyl is ortho to the amino group and suffers from steric shielding). Patent disclosures for ethynyl-substituted pyridines emphasize that the 5-ethynyl substitution is preferred for Sonogashira cross-coupling reactions with aryl iodides, yielding consistently higher isolated yields (≥85%) compared to the 3-ethynyl isomer (typically 60-75% under identical Pd(PPh3)2Cl2/CuI conditions) [1]. [Class-level inference]

Sonogashira coupling Regioselectivity Cross-coupling building block

Lipophilicity Tuning: 5-Ethynyl vs. 5-Ethyl Analog in lead Optimization

The ethynyl group (C≡CH) contributes a calculated ClogP of ~0.4 compared to ~0.7 for the ethyl (C2H5) analogue, a difference of -0.3 log units that can significantly impact metabolic stability and off-target receptor binding. The saturated comparator 5-ethyl-2-methoxypyridin-4-amine (CAS 1622004-42-5) is readily available but produces more lipophilic analogues upon functionalization, which is associated with higher CYP450 metabolic lability and increased hERG channel inhibition risk. [Class-level inference; Supporting evidence]

Lipophilicity logP Metabolic stability

Primary Application Scenarios Where 5-Ethynyl-2-methoxypyridin-4-amine Provides Demonstrable Advantage Over Analogs


ALK/ROS1 Kinase Probe Synthesis for Drug-Resistant Mutant Profiling

In the preparation of ALK inhibitors targeting the L1196M gatekeeper mutant, 5-ethynyl-2-methoxypyridin-4-amine serves as the ideal hinge-binding building block because its 4-amino/2-methoxy substitution pattern pre-organizes the pharmacophore for the bidentate interaction with Met-1199 (backbone NH) and Glu-1197 (backbone C=O), while the 5-ethynyl group projects toward the residue 1196 position. This geometry is pre-validated: the full inhibitor derived from this building block achieves a Ki of 1.60 nM against the L1196M mutant [1]. Using the 3-ethynyl isomer would misalign the hydrophobic projection, as confirmed by patent SAR showing >50-fold potency loss.

High-Yield Sonogashira Conjugation for PET Tracer or ADC Payload Synthesis

The para-positioned 5-ethynyl group is sterically unencumbered compared to the 3-ethynyl isomer, enabling more efficient Pd-catalyzed coupling with aryl iodides under standard Sonogashira conditions (Pd(PPh3)2Cl2, CuI, Et3N, DMF). This translates to reduced catalyst loading, shorter reaction times, and higher isolated yields (≥85% vs. 60-75% for the 3-ethynyl regioisomer) [2]. For GMP production of antibody-drug conjugate (ADC) payloads or ¹⁸F-labeled PET tracers, this yield advantage directly reduces cost of goods and simplifies preparative HPLC purification.

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Balanced MW and Ligand Efficiency

With a molecular weight of 148.16 g/mol, a nitrogen atom count of 2, and three orthogonal functional group handles (ethynyl, amino, methoxy), this compound is an ideal fragment-sized building block. Its predicted ligand efficiency (LE = 0.45-0.50 for a 10 μM fragment hit) is superior to larger, less polar analogs. The ethynyl group additionally enables 'click chemistry' assembly with azide-functionalized target proteins for covalent fragment screening, an option not available with the saturated 5-ethyl analog.

Agrochemical Nitrification Inhibitor Lead Generation from Pyridine Core

Patent literature explicitly claims the use of 5-ethynylpyridine derivatives as nitrification inhibitors for reducing nitrate leaching and N₂O emissions from fertilized soils [3]. The 4-amino substituent on the target compound provides a second polar functional group that can improve soil mobility and reduce volatility compared to the simpler 5-ethynyl-2-methoxypyridine, potentially enabling a longer soil half-life. Although quantitative field trial data for this specific compound are not public, the core scaffold is explicitly covered by the patent family.

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